molecular formula C15H13Cl2NO4S B14332825 2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide

2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide

Cat. No.: B14332825
M. Wt: 374.2 g/mol
InChI Key: DFJMKIRLUTYLMN-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of dichlorophenoxy and methylphenylsulfonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-methylbenzenesulfonamide under controlled conditions. The process begins with the preparation of 2,4-dichlorophenoxyacetic acid, which is achieved by adding chloroacetic acid to a sodium hydroxide solution, followed by the addition of phenol and adjustment of the pH to 11 using sodium bicarbonate. The mixture is then heated to 100°C for 40 minutes, and hydrochloric acid is added to adjust the pH to 4, resulting in the formation of 2,4-dichlorophenoxyacetic acid .

In the next step, 2,4-dichlorophenoxyacetic acid is reacted with 4-methylbenzenesulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product, this compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenoxy group are replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets and pathways. In the context of its herbicidal activity, the compound mimics natural auxins, leading to abnormal growth and eventual death of dicotyledonous plants . The compound binds to auxin receptors, triggering a cascade of physiological responses, including altered gene expression, disrupted cell division, and increased ethylene production, ultimately resulting in plant senescence and death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide is unique due to the presence of both dichlorophenoxy and methylphenylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows the compound to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C15H13Cl2NO4S

Molecular Weight

374.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C15H13Cl2NO4S/c1-10-2-5-12(6-3-10)23(20,21)18-15(19)9-22-14-7-4-11(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19)

InChI Key

DFJMKIRLUTYLMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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